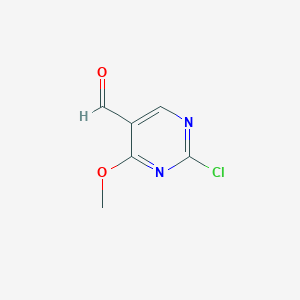
2-Chloro-4-methoxypyrimidine-5-carbaldehyde
Cat. No. B8772674
M. Wt: 172.57 g/mol
InChI Key: YIDYNUCZEYQUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05714438
Procedure details


2,2,6,6-Tetramethylpiperidine (2.7 ml, 2.25 g, 16.0 mmol) was added to a solution of n-butyl lithium (n-BuLi) (10 ml, 16.0 mmol, 1.6M in hexanes) in tetrahydrofuran (THF) (100 ml) at -78° C. The solution was allowed to warm to 0° C. and stirred for 45 minutes, cooled to -78° C. and 2-chloro-4-methoxypyrimidine (726 mg, 5.04 mmol) in THF (20 ml) was added dropwise. The solution was then stirred for 1 hour. Then, ethyl formate (0.50 ml, 0.46 g, 6.2 mmol) in THF (20 ml) was added dropwise and the solution was stirred for 1.5 hours. The reaction mixture was quenched with acetic acid (HOAc) (conc.) at -78° C., diluted with water and extracted with ethyl acetate (EtOAc) (3 times). The combined extracts were washed with saturated brine, dried (MgSO4), filtered and concentrated in vacuo to give 1.06 g of crude material. Preparative radial chromatography (SiO2 ; hexane/EtOAc gradient elution) afforded 420 mg (48%) of 2-chloro-4-methoxypyrimidine-5-carboxaldehyde.







Yield
48%
Identifiers


|
REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][N:18]=1.[CH:25](OCC)=[O:26]>O1CCCC1>[Cl:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[C:20]([CH:25]=[O:26])=[CH:19][N:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
726 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=N1)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was then stirred for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with acetic acid (HOAc) (conc.) at -78° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (EtOAc) (3 times)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 1.06 g of crude material
|
WASH
|
Type
|
WASH
|
|
Details
|
Preparative radial chromatography (SiO2 ; hexane/EtOAc gradient elution)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)OC)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 420 mg | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
